6-脱氢雌二醇17-戊酸酯
描述
6-Dehydro Estradiol 17-Valerate, also known as ∆6,7-Estradiol 17-Valerate or 6-Dehydroestradiol 17-Valerate, is a product with CAS: 1313382-25-0 . It can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of 6-Dehydro Estradiol 17-Valerate involves a large conformational reorientation of the valerate chain . The hormone estradiol 17β valerate (E2V), used in hormone replacement therapy, undergoes a structural phase transition at 251.1 K on cooling .Physical And Chemical Properties Analysis
6-Dehydro Estradiol 17-Valerate has a molecular weight of 354.5 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass are also provided .科学研究应用
避孕药的开发
可注射复方避孕药的开发和应用得益于对类似于“6-脱氢雌二醇17-戊酸酯”的雌激素化合物的研究。研究突出了雌激素和孕激素组合在每月注射避孕药中的有效性,与仅孕激素的方法相比,避孕成功率高,月经规律性也得到改善。例如,Cyclofem和Mesigyna在预防怀孕方面显示出超过99%的有效性,强调了雌激素在避孕药配方中的潜力(牛顿、达尔康吉斯和霍尔,1994年)。
神经保护潜力
雌激素,包括雌二醇的衍生物和代谢物,因其神经保护潜力而受到探索,尤其是在阿尔茨海默病和帕金森病等神经退行性疾病的背景下。例如,17α-雌二醇在临床前模型中显示出矛盾的疗效,但由于其在人类中的抗氧化作用而具有前景。这一见解支持探索雌激素化合物在神经变性中的临床试验,利用其减轻与强女性化激素相关的副作用的潜力(莫斯、迪肯斯、诺伊内克、鲁宾奇克和豪厄尔,2009年)。
对环境的影响
雌激素物质(包括农业和制药来源)的存在和影响引起人们对野生动物和生态系统的担忧。对粪便中雌激素的研究揭示了造成重大环境污染的可能性,由于破坏生殖生物学所需的浓度低,影响了水生生物。本研究强调了持续监测和管理策略的必要性,以减轻雌激素化合物对环境的影响(汉塞尔曼、格雷茨和威尔基,2003年)。
作用机制
Target of Action
6-Dehydro Estradiol 17-Valerate is a pro-drug ester of Estradiol . Estradiol is a naturally occurring hormone that circulates endogenously within the human body and acts as the major female sex hormone . The primary targets of Estradiol are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, 6-Dehydro Estradiol 17-Valerate has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . The binding of the compound to these receptors triggers a series of biochemical reactions and changes within the cells.
Biochemical Pathways
The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded out of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone in this strain . The edcB gene encodes a 4-hydroxyestrone-4,5-dioxygenase that opens ring A after 4-hydroxylation .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The result of the action of 6-Dehydro Estradiol 17-Valerate is the initiation of a series of biochemical reactions and changes within the cells. This leads to the manifestation of the estrogenic effects of the compound, which can be used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
安全和危害
生化分析
Biochemical Properties
It is known that the compound has a predicted boiling point of 492.2±45.0 °C and a density of 1.15±0.1 g/cm3
Cellular Effects
It is known that estradiol, a related compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that estradiol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 6-Dehydro Estradiol 17-Valerate in animal models are not well studied. Research on related compounds, such as estradiol, has shown that dosage can significantly impact the observed effects . Specific information on threshold effects, toxic or adverse effects at high doses for 6-Dehydro Estradiol 17-Valerate is currently lacking.
Metabolic Pathways
The metabolic pathways involving 6-Dehydro Estradiol 17-Valerate are not well characterized. Estradiol, a related compound, is known to be involved in various metabolic pathways
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h6-9,14,18-21,24H,3-5,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQSALQAZZFHY-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747446 | |
Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313382-25-0 | |
Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。